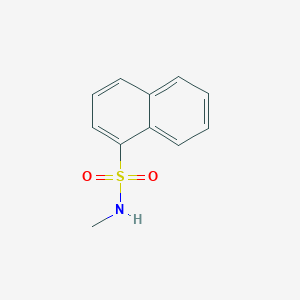

![molecular formula C18H11NO4 B491543 6,11-Dioxonafto[2,3-b]indolizina-12-carboxilato de metilo CAS No. 98596-13-5](/img/structure/B491543.png)

6,11-Dioxonafto[2,3-b]indolizina-12-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, naphtho [2,3-b]indolizine-6,11-dione derivatives have been synthesized by a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . The structures of the synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis .Molecular Structure Analysis

The structure of similar compounds was confirmed by single crystal X-ray diffraction . The fused naphthaquinone-pyrrole unit is approximately planar, with the naphthaquinone ring system making a dihedral angle of 2.91(10)° with the pyrrole ring .Chemical Reactions Analysis

Indolizine, a nitrogen-containing heterocycle, serves as a precursor for widespread indolizidine alkaloids . The synthesis of indolizines based on classical methodologies such as Scholtz or Chichibabin reactions has overshadowed numerous new strategies that have been revealed especially within the last ten years .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. The photophysical properties of synthesized compounds were measured in a variety of organic solvents . The effects of substituents and solvents on UV-vis spectra and fluorescence emission were analyzed . All compounds showed negative solvatochromism .Mecanismo De Acción

The mechanism of action of methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is not fully understood, but it is thought to involve the inhibition of various cellular pathways. It has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 and the downregulation of anti-apoptotic proteins. Additionally, it has been found to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.

Biochemical and Physiological Effects

Methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antiviral activity against herpes simplex virus. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further research.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds with similar biological activities. Additionally, its ability to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines makes it a promising candidate for cancer therapy and the treatment of inflammatory diseases. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Direcciones Futuras

There are several future directions for research involving methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate. One area of interest is its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, the development of more efficient synthesis methods and the optimization of its pharmacological properties are also areas of interest for future research.

Métodos De Síntesis

Methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate can be synthesized through a multistep process involving the reaction of 2,3-naphthalenedicarboxylic anhydride with ethylenediamine, followed by cyclization and esterification reactions. The resulting compound has a molecular formula of C20H11NO5 and a molecular weight of 353.31 g/mol.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

Los derivados del indol y de la indolizina son conocidos por sus diversas propiedades biológicas . Se utilizan en el desarrollo de diversos fármacos, incluidos los fármacos antivirales y los inhibidores de la transcriptasa inversa, que se utilizan para tratar la infección por VIH o el SIDA, y en algunos casos, la hepatitis B .

Metabolitos bioactivos

Una serie de alcanos bis (indolil) han recibido considerable atención debido a su presencia en metabolitos bioactivos de origen terrestre y marino .

Moléculas fluorescentes orgánicas

Algunos derivados de la indolizina con excelentes propiedades fluorescentes se pueden utilizar como moléculas fluorescentes orgánicas para aplicaciones biológicas y materiales .

Química verde

Los derivados del indol y de la indolizina se sintetizan por medio de vías clásicas y no clásicas, incluidos nuevos métodos verdes .

Química heterocíclica

El indol y las indolizinas son clases importantes de compuestos heterocíclicos N-fusionados debido a sus interesantes propiedades biológicas y ópticas . Son importantes en la química de materiales y medicinal .

Futuros moléculas bioactivas

Con el notable número de fármacos que contienen indol aprobados y la importancia del grupo indolizina, se puede concluir que los derivados del indol y de la indolizina ofrecen perspectivas sobre cómo los andamios de pirrol podrían explotarse en el futuro como moléculas bioactivas contra una amplia gama de enfermedades .

Propiedades

IUPAC Name |

methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4/c1-23-18(22)13-12-8-4-5-9-19(12)15-14(13)16(20)10-6-2-3-7-11(10)17(15)21/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDHYWBGLVTHKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491469.png)

![[4-(4-Hydroxy-phenylsulfamoyl)-phenyl]-carbamic acid methyl ester](/img/structure/B491473.png)

![2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491480.png)

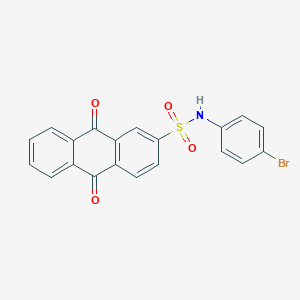

![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide](/img/structure/B491483.png)

![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B491485.png)

![(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B491487.png)

![4-fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491488.png)

![Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491494.png)

![(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine](/img/structure/B491504.png)

![2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491511.png)

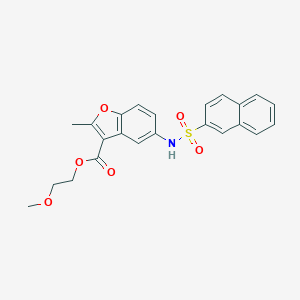

![2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491517.png)